molecular formula C24H20N2O5 B11007742 2-(2,5-dimethoxyphenyl)-N-(2-hydroxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

2-(2,5-dimethoxyphenyl)-N-(2-hydroxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11007742
M. Wt: 416.4 g/mol
InChI Key: VGQQGVSLTLCNMZ-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)-N-(2-hydroxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a dimethoxyphenyl group, a hydroxyphenyl group, and an isoquinoline carboxamide moiety, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethoxyphenyl)-N-(2-hydroxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions

    Isoquinoline Core Synthesis: The isoquinoline core can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃).

    Introduction of Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, using 2,5-dimethoxybenzoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride (AlCl₃).

    Formation of Carboxamide: The final step involves the formation of the carboxamide linkage by reacting the intermediate with 2-hydroxyaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, forming quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the isoquinoline moiety, potentially converting it to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the dimethoxyphenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound’s potential interactions with biological macromolecules can be studied. It may serve as a probe for understanding enzyme-substrate interactions or as a ligand in receptor binding studies.

Medicine

The compound’s structure suggests potential pharmacological activities. It could be investigated for its anti-inflammatory, anticancer, or antimicrobial properties, given the presence of bioactive functional groups.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-(2,5-dimethoxyphenyl)-N-(2-hydroxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The hydroxyphenyl group could participate in hydrogen bonding, while the isoquinoline moiety might engage in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide: Lacks the hydroxyphenyl group, potentially altering its biological activity.

    N-(2-Hydroxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide: Lacks the dimethoxyphenyl group, which may affect its chemical reactivity and pharmacological properties.

Uniqueness

The presence of both the dimethoxyphenyl and hydroxyphenyl groups in 2-(2,5-dimethoxyphenyl)-N-(2-hydroxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide makes it unique. This combination allows for diverse chemical reactions and potential interactions with biological targets, enhancing its utility in various research and industrial applications.

Properties

Molecular Formula

C24H20N2O5

Molecular Weight

416.4 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)-N-(2-hydroxyphenyl)-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C24H20N2O5/c1-30-15-11-12-22(31-2)20(13-15)26-14-18(16-7-3-4-8-17(16)24(26)29)23(28)25-19-9-5-6-10-21(19)27/h3-14,27H,1-2H3,(H,25,28)

InChI Key

VGQQGVSLTLCNMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C=C(C3=CC=CC=C3C2=O)C(=O)NC4=CC=CC=C4O

Origin of Product

United States

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